molecular formula C22H29N3O B11497217 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-

1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-

Cat. No.: B11497217
M. Wt: 351.5 g/mol
InChI Key: GSHKTTHBEVRVCK-UHFFFAOYSA-N
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Description

1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrazino[3,2,1-jk]carbazole core

Preparation Methods

The synthesis of 1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazino[3,2,1-jk]carbazole core: This step involves the cyclization of appropriate intermediates under specific conditions.

    Introduction of the piperidino group: This step may involve nucleophilic substitution reactions where the piperidino group is introduced.

    Final assembly: The final step involves coupling the intermediate with ethanone under controlled conditions to obtain the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE include:

    3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-): This compound shares a similar core structure but differs in functional groups.

    (8-methyl-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-3(2H)-yl): Another structurally related compound with variations in the substituents.

The uniqueness of 1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-2-PIPERIDINO-1-ETHANONE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-piperidin-1-ylethanone

InChI

InChI=1S/C22H29N3O/c1-16-8-9-19-18(14-16)17-6-5-7-20-22(17)25(19)13-12-24(20)21(26)15-23-10-3-2-4-11-23/h8-9,14,20H,2-7,10-13,15H2,1H3

InChI Key

GSHKTTHBEVRVCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CN5CCCCC5

Origin of Product

United States

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